molecular formula C18H15N3O3 B10949052 N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methyl-1H-pyrazole-4-carboxamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B10949052
M. Wt: 321.3 g/mol
InChI Key: SJNOGDIZNFSBTP-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a dibenzofuran core, which is known for its stability and aromatic properties, combined with a pyrazole ring, which is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

The pyrazole ring is then synthesized through the condensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. The final step involves the coupling of the dibenzofuran and pyrazole moieties through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting anti-inflammatory or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methyl-1H-pyrazole-4-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of a dibenzofuran core and a pyrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C18H15N3O3/c1-21-10-11(9-19-21)18(22)20-14-8-16-13(7-17(14)23-2)12-5-3-4-6-15(12)24-16/h3-10H,1-2H3,(H,20,22)

InChI Key

SJNOGDIZNFSBTP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC

Origin of Product

United States

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